molecular formula C14H9FN2O B1673997 2-(4-fluorophenyl)-1H-quinazolin-4-one CAS No. 190838-76-7

2-(4-fluorophenyl)-1H-quinazolin-4-one

Cat. No.: B1673997
CAS No.: 190838-76-7
M. Wt: 240.23 g/mol
InChI Key: IXMXCFSRQIHRHB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a fluorophenyl substituent at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorophenyl group enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-fluorophenyl)-1H-quinazolin-4-one could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl)imidazol-5-ones, revealed that they passed the lipinski rule of five, suggesting good bioavailability . The Lipinski rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may exert a wide range of biological effects, potentially including antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with anthranilic acid derivatives under acidic conditions to form the quinazolinone ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

    2-Phenylquinazolin-4-one: Lacks the fluorine substituent, which may result in different pharmacological properties.

    2-(4-Chlorophenyl)-1H-quinazolin-4-one: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(4-Methylphenyl)-1H-quinazolin-4-one: The presence of a methyl group instead of fluorine can lead to variations in its chemical and biological behavior.

Uniqueness: The presence of the fluorophenyl group in 2-(4-fluorophenyl)-1H-quinazolin-4-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMXCFSRQIHRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360022
Record name 2-(4-fluorophenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190838-76-7
Record name 2-(4-fluorophenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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